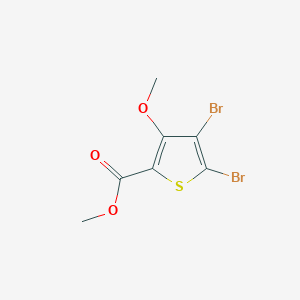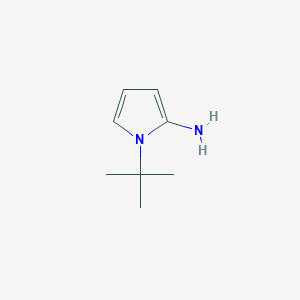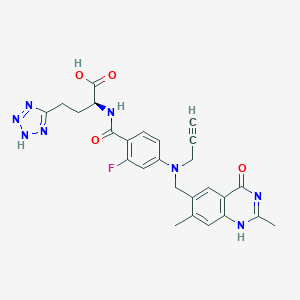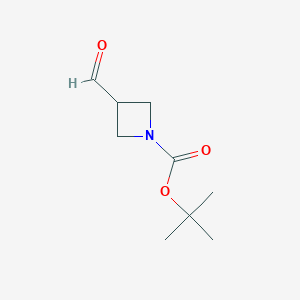
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate, also known as DMQX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMQX is a quinoxaline derivative that has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in many physiological processes, including learning and memory.
Wirkmechanismus
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate acts as a selective antagonist of the NMDA receptor, binding to the receptor and preventing the activation of the receptor by glutamate. This inhibition of NMDA receptor activity has been shown to have neuroprotective effects, particularly in conditions where excessive glutamate release can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate has been shown to have a range of biochemical and physiological effects, including reducing the release of glutamate and other excitatory neurotransmitters, increasing the release of inhibitory neurotransmitters such as GABA, and reducing the production of reactive oxygen species that can contribute to neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate has several advantages as a research tool, including its selectivity for the NMDA receptor and its ability to cross the blood-brain barrier. However, its use in lab experiments is limited by its relatively low potency and poor solubility, which can make it difficult to achieve consistent results.
Zukünftige Richtungen
Future research on Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate could focus on developing more potent and soluble analogues of the compound, as well as exploring its potential therapeutic applications in other neurological conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could investigate the long-term effects of Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate treatment on neuronal function and behavior.
Synthesemethoden
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate can be synthesized using a variety of methods, including the reaction of ethyl cyanoacetate with 2-(dimethylamino)acetyl chloride, followed by cyclization with 2-amino-3,4-dihydroquinoline and subsequent esterification with acryloyl chloride. Another method involves the reaction of ethyl cyanoacetate with 2-(dimethylamino)ethyl acrylate, followed by cyclization with 2-amino-3,4-dihydroquinoline and subsequent esterification with acryloyl chloride.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy, stroke, and traumatic brain injury. Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate has been shown to have neuroprotective effects in animal models of these conditions, and has been suggested as a potential treatment option for human patients.
Eigenschaften
CAS-Nummer |
172753-43-4 |
|---|---|
Produktname |
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate |
Molekularformel |
C17H17N3O3 |
Molekulargewicht |
311.33 g/mol |
IUPAC-Name |
ethyl (E)-2-cyano-3-[2-(dimethylamino)-4-oxo-1H-quinolin-3-yl]prop-2-enoate |
InChI |
InChI=1S/C17H17N3O3/c1-4-23-17(22)11(10-18)9-13-15(21)12-7-5-6-8-14(12)19-16(13)20(2)3/h5-9H,4H2,1-3H3,(H,19,21)/b11-9+ |
InChI-Schlüssel |
LELZHSKGSCXPML-PKNBQFBNSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C1=C(NC2=CC=CC=C2C1=O)N(C)C)/C#N |
SMILES |
CCOC(=O)C(=CC1=C(NC2=CC=CC=C2C1=O)N(C)C)C#N |
Kanonische SMILES |
CCOC(=O)C(=CC1=C(NC2=CC=CC=C2C1=O)N(C)C)C#N |
Synonyme |
ethyl (E)-2-cyano-3-(2-dimethylamino-4-oxo-1H-quinolin-3-yl)prop-2-eno ate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl (2R)-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B62764.png)




![2-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B62773.png)

![Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate](/img/structure/B62782.png)



![1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B62795.png)